
3-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a simple and efficient method and has shown promising results in scientific research.
Applications De Recherche Scientifique
Pharmacological and Anti-inflammatory Applications
Compounds with the 1,3,4-oxadiazole and pyrazole moieties, including derivatives similar to 3-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole, have been studied for their potential in various pharmacological applications. Research has indicated their utility in toxicity assessment, tumor inhibition, and as agents for analgesic and anti-inflammatory actions. One study highlighted the synthesis and evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles for their pharmacological effects, showing promising results in the aforementioned areas (Faheem, 2018).
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of 1,3,4-oxadiazole derivatives have been a focus of research. Notably, studies have synthesized and tested oxadiazole and pyrazine derivatives for their efficacy against tuberculosis, demonstrating that certain compounds exhibit potent anti-TB activity, potentially more effective than standard treatments like streptomycin and pyrazinamide (El-Azab et al., 2018).
Antioxidant Activity
The antioxidant potential of these compounds has also been explored, with some derivatives showing significant activity in scavenging free radicals. This suggests their potential role in managing oxidative stress-related conditions (Chennapragada & Palagummi, 2018).
Anticancer Potential
Research into the anticancer properties of this compound derivatives has revealed their potential as apoptosis inducers and for their activity against various cancer cell lines. Studies have identified compounds within this class that can induce cell cycle arrest and apoptosis, offering a basis for developing new anticancer agents (Zhang et al., 2005).
Electronic and Material Applications
Beyond pharmacological uses, these compounds have been investigated for their electronic properties, such as in the development of materials for organic light-emitting diodes (OLEDs). Their high electron mobility makes them suitable as electron-transporting materials, potentially enhancing the efficiency and durability of OLEDs (Shih et al., 2015).
Propriétés
IUPAC Name |
3-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c1-3-7-12(8-4-1)14-11-15(20-19-14)17-18-16(21-22-17)13-9-5-2-6-10-13/h1-11H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDACFOWNYFYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

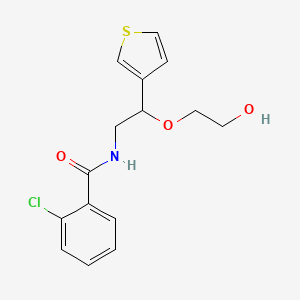
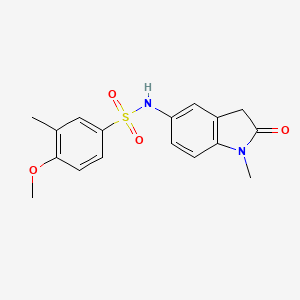
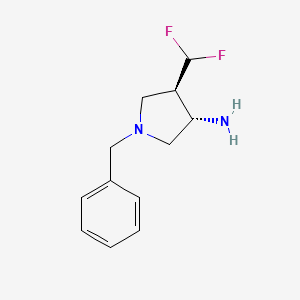
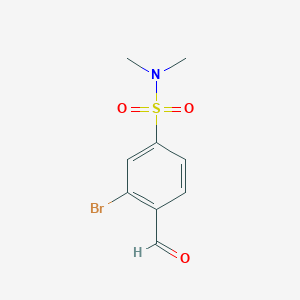
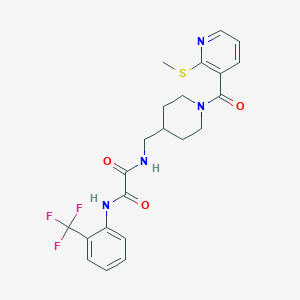
![1H-Benzo[d]imidazole-4-carbonitrile](/img/structure/B2573686.png)
![5-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2573687.png)




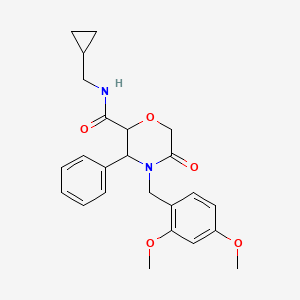
![[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2573697.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2573699.png)